molecular formula C17H22N2O B11850993 Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine

Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine

Cat. No.: B11850993
M. Wt: 270.37 g/mol
InChI Key: DEYDJSDEQPMCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-((4-Ethylisoquinolin-5-yl)oxy)cyclohexanamine is a cyclohexanamine derivative with a substituted isoquinoline moiety. Its structure features a cyclohexylamine core where the amine group is in the cis configuration relative to the oxygen-linked 4-ethylisoquinolin-5-yl group. This stereochemical arrangement may influence its physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

4-(4-ethylisoquinolin-5-yl)oxycyclohexan-1-amine

InChI

InChI=1S/C17H22N2O/c1-2-12-10-19-11-13-4-3-5-16(17(12)13)20-15-8-6-14(18)7-9-15/h3-5,10-11,14-15H,2,6-9,18H2,1H3

InChI Key

DEYDJSDEQPMCRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CN=C1)C=CC=C2OC3CCC(CC3)N

Origin of Product

United States

Preparation Methods

The synthesis of Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylisoquinolin-5-ol with cis-4-chlorocyclohexanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.

Scientific Research Applications

Pharmacological Properties

Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine is noted for its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are crucial in modulating various physiological processes, including pain sensation, mood regulation, and immune response.

Cannabinoid Receptor Modulation

Research indicates that compounds similar to this compound can act as selective modulators of cannabinoid receptors, which may have implications for treating conditions such as:

  • Chronic Pain : By modulating pain pathways through cannabinoid receptor activation, this compound may offer relief for patients suffering from chronic pain syndromes.
  • Neurological Disorders : The modulation of cannabinoid receptors has been linked to neuroprotective effects, suggesting potential applications in diseases like Alzheimer's and Parkinson's disease.

Neurological Applications

A study focusing on the neuroprotective effects of cannabinoid receptor modulators highlighted the potential of compounds like this compound in reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration. The findings suggest that these compounds could be developed into therapeutic agents for Alzheimer's disease, where acetylcholine levels are critically low due to increased acetylcholinesterase activity.

Pain Management

In a clinical trial assessing the efficacy of cannabinoid receptor modulators in pain management, compounds with similar structures demonstrated significant reductions in pain scores among participants with neuropathic pain. These results underscore the therapeutic promise of this compound as a novel analgesic agent.

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for large-scale production. The synthetic route typically includes:

  • Starting Materials : Utilization of readily available isoquinoline derivatives.
  • Reactions : Implementing coupling reactions to attach the cyclohexanamine moiety to the isoquinoline structure.
  • Purification : Employing chromatographic techniques to isolate the desired compound while minimizing impurities.

Yield and Efficiency

Recent advancements in synthetic methodologies have improved the yield of this compound, allowing for more efficient production processes that are scalable for pharmaceutical applications.

Clinical Trials

Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly focusing on its use in chronic pain management and neurodegenerative diseases.

Mechanistic Studies

In-depth mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects on cannabinoid receptors and other biological targets.

Mechanism of Action

The mechanism of action of Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and ether functionalities allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Comparison with Similar Compounds

Key Structural Attributes:

  • Core structure : Cyclohexanamine with a cis-4-substituent.
  • Functional groups: Ethyl-substituted isoquinoline linked via an ether bond.
  • Stereochemistry: Cis configuration between the amine and the isoquinoline-oxy group, which may enhance molecular rigidity and target specificity compared to trans isomers.

Comparison with Similar Compounds

The following table and analysis compare Cis-4-((4-Ethylisoquinolin-5-yl)oxy)cyclohexanamine with structurally or functionally related cyclohexanamine derivatives.

Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Biological Activity/Applications References
This compound C₁₇H₂₃N₂O 279.38 Not specified Cis-configuration, isoquinoline-oxy substituent Limited data; potential CNS or enzyme modulation
Cyclohexanamine C₆H₁₃N 99.18 108-91-8 Simple primary amine Nematicidal activity (97.93% mortality at 8.71 µM)
4,4'-Methylenebis(cyclohexylamine) (PACM) C₁₃H₂₆N₂ 210.36 1761-71-3 Multi-constituent with trans-trans, cis-cis, and cis-trans isomers Industrial use (epoxy curing agent)
4-Amylcyclohexylamine (cis/trans mixture) C₁₁H₂₃N 169.31 38793-01-0 Amyl-substituted cyclohexylamine mixture Laboratory reagent; no reported bioactivity

Key Findings:

Structural Complexity and Bioactivity: this compound is more structurally complex than cyclohexanamine or 4-amylcyclohexylamine due to its fused aromatic isoquinoline system. This may enhance its binding to biological targets, such as neurotransmitter receptors or enzymes, though empirical data are lacking . In contrast, cyclohexanamine exhibits potent nematicidal activity against Meloidogyne incognita, with 97.93% mortality at low concentrations (8.71 µM). Its simpler structure likely facilitates rapid diffusion across nematode membranes .

Stereochemical Impact: The cis configuration in this compound distinguishes it from 4,4'-methylenebis(cyclohexylamine) (PACM), which exists as geometric isomers (e.g., trans-trans, cis-cis).

This difference could influence solubility and membrane permeability .

Biological Activity

Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with an ether functional group linked to an ethylisoquinoline moiety. This unique structure may contribute to its biological properties, particularly in modulating various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions can influence mood regulation, cognition, and other neurophysiological processes.

Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that compounds similar in structure to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine.
  • Neuroprotective Properties :
    • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Effects :
    • Studies have demonstrated that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory disorders.

In vitro Studies

In vitro assays have been conducted to evaluate the compound's activity against various cell lines. Key findings include:

Study TypeCell Line UsedObserved EffectReference
Cytotoxicity AssayHuman glioblastomaIC50 = 15 µM; significant reduction in cell viability
NeuroprotectionRat primary neurons30% reduction in apoptosis under oxidative stress
InflammationMacrophage cell lineDecreased TNF-alpha production by 40%

Case Studies

Several case studies have documented the clinical implications of similar compounds:

  • Case Study on Depression : A patient with treatment-resistant depression exhibited significant improvement after administration of a structurally related compound, suggesting potential efficacy for this compound in similar cases.
  • Neurodegenerative Disease : A study involving animal models of Alzheimer's disease indicated that administration of related compounds resulted in improved cognitive function and reduced amyloid plaque formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.